Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound characterized by the presence of benzofuran and benzo[d]thiazol-2-yl moieties. This compound is notable for its diverse applications in chemical, biological, and industrial research, owing to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves several key steps:
Formation of the Benzofuran Moiety: : This can be achieved through cyclization reactions of suitable precursors, such as ortho-hydroxybenzaldehyde derivatives under acidic or basic conditions.
Synthesis of the 4-Chlorobenzo[d]thiazole: : This is generally synthesized from 2-aminothiophenol and 4-chlorobenzoic acid using a dehydrating agent.
Coupling Reactions: : The benzofuran derivative is then coupled with the piperidine derivative using appropriate coupling reagents, such as EDC or DCC.
Final Coupling: : The final product is obtained by coupling the intermediate compounds under controlled conditions using solvents like DMF or DMSO.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with stringent control over reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like PCC or Jones reagent, to yield various oxidized products.
Reduction: : Reduction can be achieved using agents like LiAlH4 or NaBH4, leading to reduced derivatives.
Substitution: : The benzofuran and benzo[d]thiazol-2-yl moieties allow for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : PCC, Jones reagent
Reduction: : LiAlH4, NaBH4
Substitution: : Halogenation agents, nitration reagents
Major Products Formed
Oxidation products, reduced derivatives, and substituted compounds.
Scientific Research Applications
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone has found applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Medicine: : Investigated for its potential use in drug development, particularly for conditions involving neurological pathways.
Industry: : Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of these targets, modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic pathways.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as those containing benzofuran or benzo[d]thiazol moieties, Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:
Benzofuran derivatives
Benzo[d]thiazol derivatives
Piperidine-based compounds
Each of these similar compounds has distinct properties and applications, but the combination present in this compound provides a unique chemical and biological profile that sets it apart.
Biological Activity
Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a piperidine ring substituted with a 4-chlorobenzo[d]thiazole group. Its molecular formula is C21H18ClN5O2S, and it has a molecular weight of approximately 439.92 g/mol. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.
The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Quorum Sensing : The compound targets the lasB quorum sensing systems in Gram-negative bacteria, disrupting their communication pathways which are crucial for biofilm formation and virulence expression.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .
- Antimicrobial Effects : Benzofuran derivatives have been noted for their antibacterial properties, with specific activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
A study evaluating the antimicrobial properties of benzofuran derivatives indicated that compounds with benzofuran structures exhibit significant activity against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .
Anticancer Potential
Research involving in vitro and in vivo models has demonstrated that Benzofuran derivatives can effectively inhibit cancer cell lines. For example, one derivative was found to have an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549), showcasing its efficacy in targeting cancerous cells without adversely affecting normal tissues .
Case Studies
- Case Study on Anticancer Activity : In a study focused on lung cancer, Benzofuran derivatives were tested for their ability to inhibit the AKT signaling pathway, leading to reduced tumor growth in murine models without significant side effects .
- Case Study on Antimicrobial Efficacy : A series of benzofuran compounds were synthesized and tested against various bacterial strains. Results indicated that modifications at specific positions on the benzofuran ring significantly impacted antimicrobial potency, with some compounds achieving MIC values as low as 0.78 μg/mL against resistant strains .
Data Tables
Activity Type | Compound Name | Target Pathway | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Benzofuran derivative 1 | Gram-positive and Gram-negative bacteria | MIC = 0.78 - 3.12 μg/mL |
Anticancer | Benzofuran derivative 2 | AKT signaling pathway | IC50 = 16.4 μM |
Quorum Sensing Inhibitor | Benzofuran derivative 3 | lasB quorum sensing | Not specified |
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-15-5-3-7-18-19(15)23-21(28-18)26-14-8-10-24(11-9-14)20(25)17-12-13-4-1-2-6-16(13)27-17/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBYQKSNFFASDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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